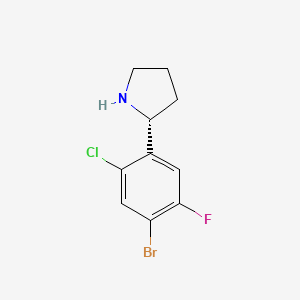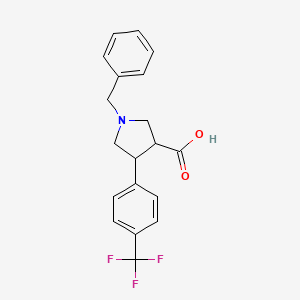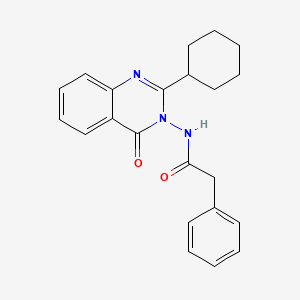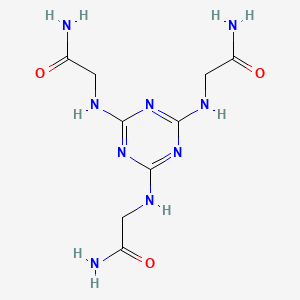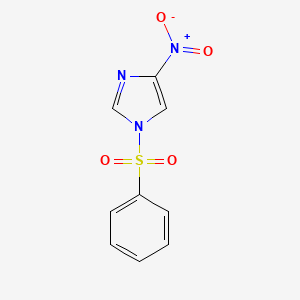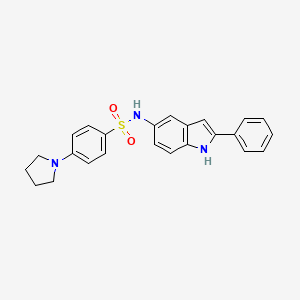
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with an indole core, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in antimicrobial or anticancer research.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core and sulfonamide group are known to play crucial roles in binding to biological targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
- N-(2-Phenyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(morpholin-1-yl)benzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(piperidin-1-yl)benzenesulfonamide
Uniqueness
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the indole core, phenyl group, and sulfonamide moiety also contributes to its distinct properties compared to similar compounds.
属性
CAS 编号 |
919490-46-3 |
|---|---|
分子式 |
C24H23N3O2S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-(2-phenyl-1H-indol-5-yl)-4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N3O2S/c28-30(29,22-11-9-21(10-12-22)27-14-4-5-15-27)26-20-8-13-23-19(16-20)17-24(25-23)18-6-2-1-3-7-18/h1-3,6-13,16-17,25-26H,4-5,14-15H2 |
InChI 键 |
JUGDOMWGXOETRV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)NC(=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


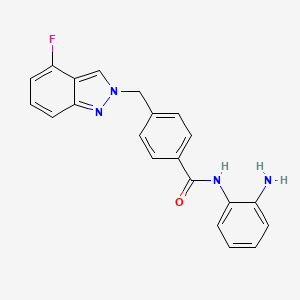
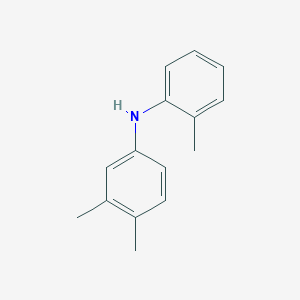
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
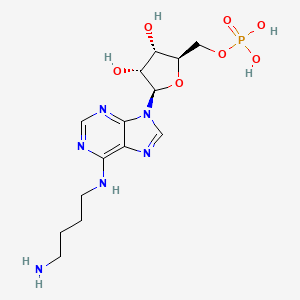

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
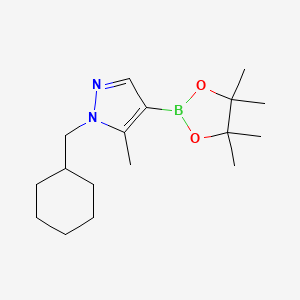
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)

